molecular formula C28H25N3O4S B11626590 2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-phenylacetamide

2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B11626590
M. Wt: 499.6 g/mol
InChI Key: AQZDOFSNTDECCI-UHFFFAOYSA-N
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Description

2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-phenylacetamide is a complex organic compound with a unique structure that includes a benzyloxy group, a methoxy group, a cyano group, and a tetrahydropyridinyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting a suitable phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using methyl iodide and a base like potassium carbonate.

    Formation of the cyano group: This can be done through a nucleophilic substitution reaction using a suitable halide precursor and sodium cyanide.

    Cyclization to form the tetrahydropyridinyl ring: This step involves the reaction of a suitable precursor with a cyclizing agent under controlled conditions.

    Formation of the sulfanyl group: This can be achieved by reacting a suitable thiol with a halide precursor.

    Coupling with N-phenylacetamide: The final step involves coupling the intermediate with N-phenylacetamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include sodium cyanide and sodium methoxide.

Major Products Formed

    Oxidation: Products may include benzoquinones and methoxybenzoquinones.

    Reduction: Products may include primary amines.

    Substitution: Products may include substituted benzyloxy and methoxy derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It may have applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-phenylacetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Potential targets could include enzymes involved in oxidative stress and inflammation.

    Pathways: The compound may modulate signaling pathways related to cell survival, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-benzyloxy-3-methoxybenzaldehyde: This compound shares the benzyloxy and methoxy groups but lacks the cyano and tetrahydropyridinyl sulfanyl groups.

    4-benzyloxy-2-methoxy-3-methylacetophenone: This compound also shares the benzyloxy and methoxy groups but has a different substitution pattern and lacks the cyano and tetrahydropyridinyl sulfanyl groups.

Uniqueness

2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-phenylacetamide is unique due to its combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C28H25N3O4S

Molecular Weight

499.6 g/mol

IUPAC Name

2-[[5-cyano-4-(3-methoxy-4-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C28H25N3O4S/c1-34-25-14-20(12-13-24(25)35-17-19-8-4-2-5-9-19)22-15-26(32)31-28(23(22)16-29)36-18-27(33)30-21-10-6-3-7-11-21/h2-14,22H,15,17-18H2,1H3,(H,30,33)(H,31,32)

InChI Key

AQZDOFSNTDECCI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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